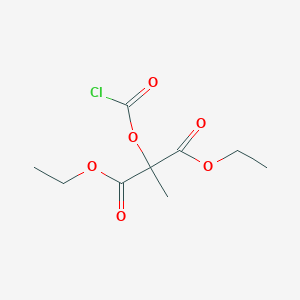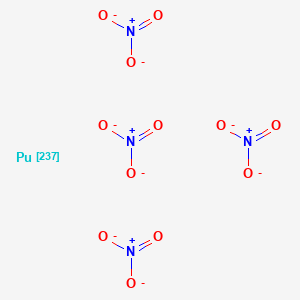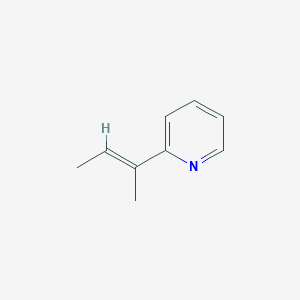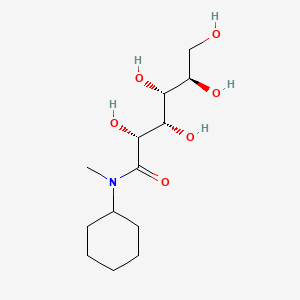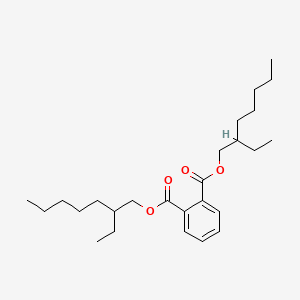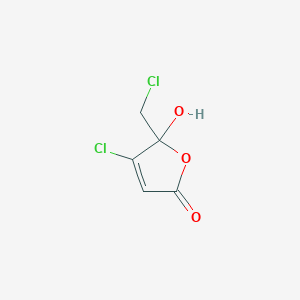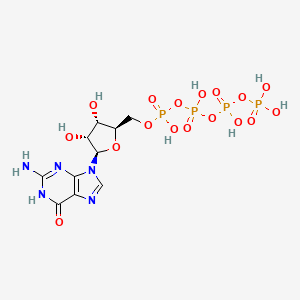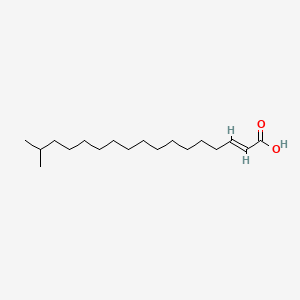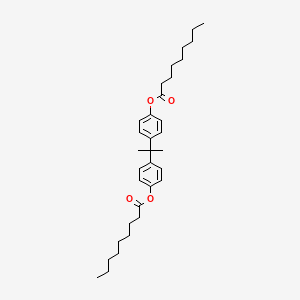
Potassium;prop-2-enoate;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;prop-2-enoate;prop-2-enoic acid, also known as potassium polyacrylate, is a polymer of acrylic acid partially neutralized with potassium. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its high water absorption capacity and is often utilized in products requiring moisture retention.
準備方法
Synthetic Routes and Reaction Conditions
Potassium;prop-2-enoate;prop-2-enoic acid is typically synthesized through the polymerization of acrylic acid in the presence of potassium hydroxide. The reaction involves the following steps:
Monomer Preparation: Acrylic acid is prepared through the oxidation of propylene.
Polymerization: The acrylic acid monomers are polymerized using a free-radical initiator such as potassium persulfate. The reaction is carried out in an aqueous solution at elevated temperatures.
Neutralization: The resulting polyacrylic acid is partially neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and monomer concentration. The final product is often dried and ground into a fine powder for ease of use in various applications.
化学反応の分析
Types of Reactions
Potassium;prop-2-enoate;prop-2-enoic acid undergoes several types of chemical reactions, including:
Hydrolysis: The polymer can hydrolyze in the presence of water, breaking down into its monomeric units.
Cross-linking: The polymer chains can be cross-linked using agents such as divinylbenzene, resulting in a three-dimensional network that enhances its water-absorbing properties.
Neutralization: The carboxylic acid groups in the polymer can be neutralized with bases such as sodium hydroxide or calcium hydroxide.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Cross-linking: Divinylbenzene, elevated temperatures.
Neutralization: Sodium hydroxide, calcium hydroxide, room temperature.
Major Products Formed
Hydrolysis: Acrylic acid monomers.
Cross-linking: Cross-linked polyacrylate.
Neutralization: Neutralized polyacrylate salts.
科学的研究の応用
Potassium;prop-2-enoate;prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a superabsorbent polymer in various chemical processes.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in wound dressings and controlled-release formulations.
Industry: Applied in agriculture as a soil conditioner and water retention agent, as well as in personal care products like diapers and sanitary napkins.
作用機序
The primary mechanism of action of potassium;prop-2-enoate;prop-2-enoic acid is its ability to absorb and retain large amounts of water. This is due to the presence of carboxylate groups in the polymer, which attract and bind water molecules through hydrogen bonding and ionic interactions. The cross-linked structure of the polymer further enhances its water retention capacity by creating a network that traps water within its matrix.
類似化合物との比較
Similar Compounds
Sodium polyacrylate: Similar in structure but uses sodium instead of potassium.
Calcium polyacrylate: Uses calcium ions for neutralization.
Polyacrylic acid: The non-neutralized form of the polymer.
Uniqueness
Potassium;prop-2-enoate;prop-2-enoic acid is unique due to its specific ionic interactions with potassium ions, which provide distinct water absorption and retention properties compared to its sodium and calcium counterparts. This makes it particularly useful in applications where high water retention is critical, such as in agriculture and personal care products.
特性
CAS番号 |
9003-02-5 |
|---|---|
分子式 |
C6H7KO4 |
分子量 |
182.22 g/mol |
IUPAC名 |
potassium;prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1 |
InChIキー |
OESICJXHUIMSJC-UHFFFAOYSA-M |
正規SMILES |
C=CC(=O)O.C=CC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



